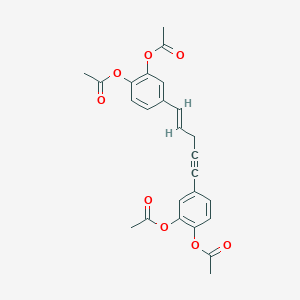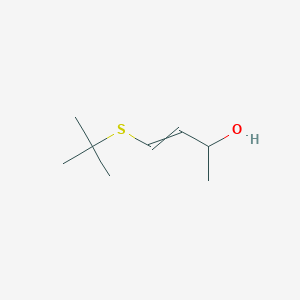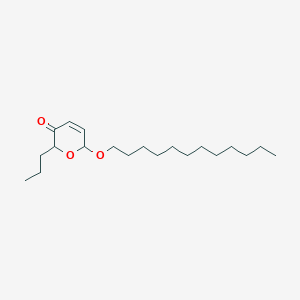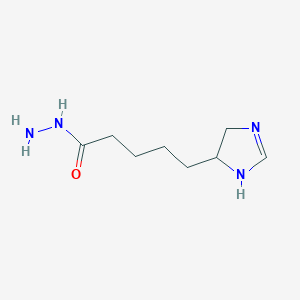
5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide: is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a hydrazide with an imidazole derivative. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of acids or bases.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkyl or acyl derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor agonists. Its imidazole ring is known to interact with biological targets, making it a valuable tool in drug discovery.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Imidazole-containing compounds are known for their antimicrobial, antifungal, and anticancer properties, and this compound is no exception .
Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Comparaison Avec Des Composés Similaires
- 2-(4,5-dihydro-1H-imidazol-2-yl)phenol
- 4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine
- 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one
Uniqueness: What sets 5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide apart from similar compounds is its specific hydrazide functional group, which imparts unique reactivity and biological activity. This functional group allows for the formation of hydrazone derivatives, which can be valuable in medicinal chemistry for the development of new drugs .
Propriétés
Numéro CAS |
88193-31-1 |
|---|---|
Formule moléculaire |
C8H16N4O |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
5-(4,5-dihydro-1H-imidazol-5-yl)pentanehydrazide |
InChI |
InChI=1S/C8H16N4O/c9-12-8(13)4-2-1-3-7-5-10-6-11-7/h6-7H,1-5,9H2,(H,10,11)(H,12,13) |
Clé InChI |
XVCLSOVELGTMLH-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC=N1)CCCCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


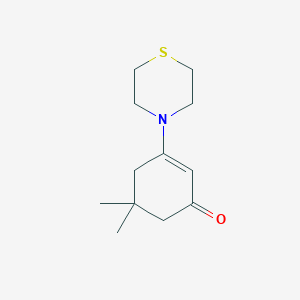
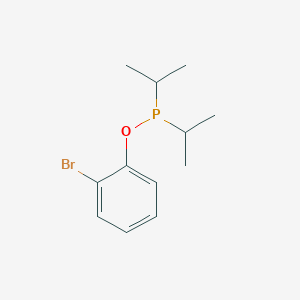
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
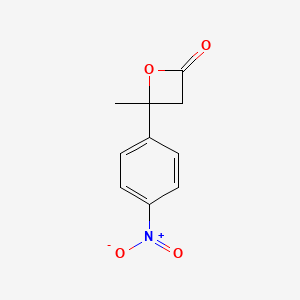
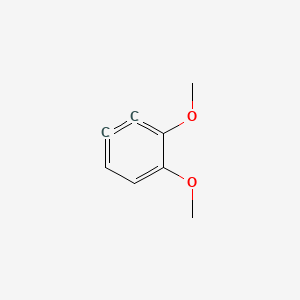
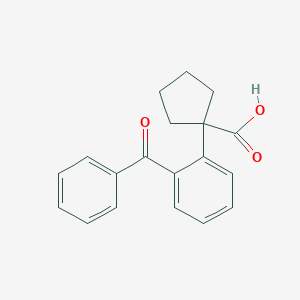
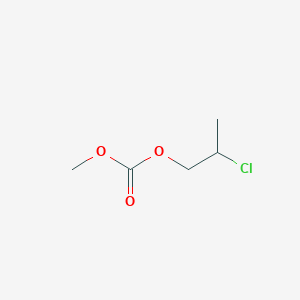
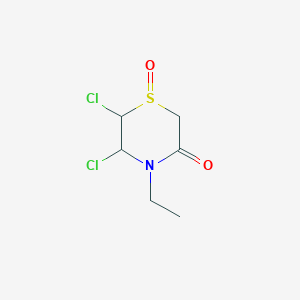
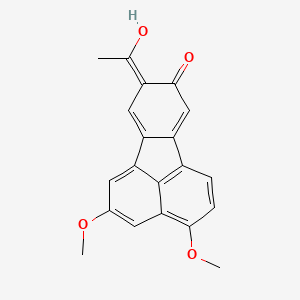

![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)
